molecular formula C12H18N2S B13007176 5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine

5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine

Katalognummer: B13007176
Molekulargewicht: 222.35 g/mol
InChI-Schlüssel: WYIKLZPXZOXYIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine is an organic compound that features a pyridine ring substituted with a tert-butylthio group and a cyclopropylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine typically involves the introduction of the tert-butylthio group and the cyclopropylamine group onto the pyridine ring. One common method involves the reaction of a pyridine derivative with tert-butylthiol and cyclopropylamine under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions

5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The tert-butylthio group and the cyclopropylamine group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-(tert-Butylthio)-N-cyclopropylpyridin-2-amine include other pyridine derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of the tert-butylthio group and the cyclopropylamine group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C12H18N2S

Molekulargewicht

222.35 g/mol

IUPAC-Name

5-tert-butylsulfanyl-N-cyclopropylpyridin-2-amine

InChI

InChI=1S/C12H18N2S/c1-12(2,3)15-10-6-7-11(13-8-10)14-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI-Schlüssel

WYIKLZPXZOXYIU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)SC1=CN=C(C=C1)NC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.